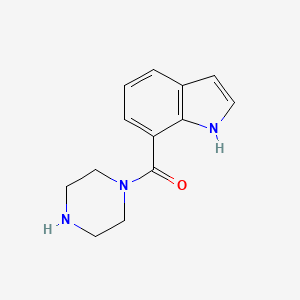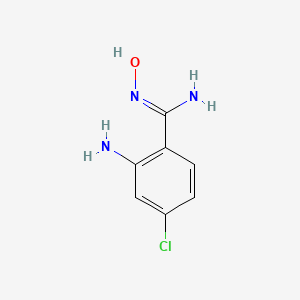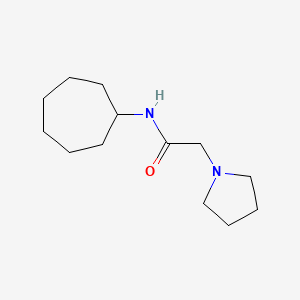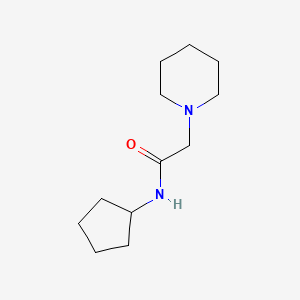
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as APAP, is a chemical compound that has been extensively used in scientific research. It is a derivative of acetaminophen, which is a widely used analgesic drug. APAP has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Scientific Research Applications
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have antitumor activity and has been studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is not fully understood. It is believed to work by inhibiting the activity of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and the perception of pain. By inhibiting the activity of COX, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to reduce the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, this compound has been found to reduce the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo. Additionally, this compound has been found to have some toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide. One area of research is the development of new derivatives of this compound with improved biological activities. Another area of research is the study of the molecular mechanisms underlying the biological activities of this compound. Additionally, this compound could be studied for its potential use in the treatment of other diseases such as autoimmune diseases and cardiovascular diseases. Finally, the use of this compound in combination with other compounds could be studied for its potential synergistic effects.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves the reaction of 3-acetylphenol with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid with a high purity.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)17-6-5-7-18(14-17)21-20(25)15-22-10-12-23(13-11-22)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXMTCPXCDEUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)







![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)

